3-Chloro-6-methoxypyridazine: A Technical Guide for Researchers
3-Chloro-6-methoxypyridazine: A Technical Guide for Researchers
CAS Number: 1722-10-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Chloro-6-methoxypyridazine. This versatile heterocyclic compound is a pivotal intermediate in the synthesis of a wide array of agrochemicals and advanced pharmaceutical agents.[1][2]
Core Properties and Data
3-Chloro-6-methoxypyridazine is a stable and reactive compound, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its physicochemical properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [3][4][5] |
| Molecular Weight | 144.56 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 84-93 °C | [3] |
| Boiling Point | 284.9 °C at 760 mmHg; 175 °C at 3 mmHg | [3] |
| Density | 1.293 g/cm³ | |
| Vapor Pressure | 0.00498 mmHg at 25°C | |
| Flash Point | 126.1 °C | |
| pKa | 0.74 ± 0.10 (Predicted) | |
| LogP | 1.13860 | |
| Refractive Index | 1.52 |
Spectroscopic and Computational Data
| Property | Value | Source |
| Canonical SMILES | COC1=NN=C(C=C1)Cl | [4] |
| InChI Key | XBJLKXOOHLLTPG-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | |
| Complexity | 91 |
Synthesis and Reactivity
Synthesis of 3-Chloro-6-methoxypyridazine
A common synthetic route to 3-Chloro-6-methoxypyridazine involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine (B152260) with a methoxy (B1213986) group.
Experimental Protocol: Methoxylation of 3,6-Dichloropyridazine
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Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, dissolve sodium metal in anhydrous methanol (B129727) under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium methoxide.
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Reaction Setup: To a solution of 3,6-dichloropyridazine in an appropriate solvent such as methanol or DMF, add the prepared sodium methoxide solution dropwise at a controlled temperature (e.g., 0-10 °C).
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Reaction Progression: Allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Isolation: Once the reaction is complete, neutralize any excess base with a suitable acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure 3-Chloro-6-methoxypyridazine.
Caption: Synthetic workflow for 3-Chloro-6-methoxypyridazine.
Chemical Reactivity
The reactivity of 3-Chloro-6-methoxypyridazine is characterized by its two functional groups: the chloro group and the methoxy group, attached to the electron-deficient pyridazine (B1198779) ring.
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Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and other carbon-based nucleophiles. This reactivity is fundamental to its use as a synthetic intermediate.
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Metalation: The pyridazine ring can undergo deprotonative metalation using strong bases like hindered lithium amides.[6] This allows for the introduction of electrophiles at specific positions on the ring, further expanding its synthetic utility.
Applications in Research and Drug Development
3-Chloro-6-methoxypyridazine is a key building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1]
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Pharmaceutical Development: It is a crucial intermediate in the development of novel therapeutic agents targeting a range of diseases.[1] Its structure can be modified through reactions like nucleophilic substitution and cross-coupling to generate diverse libraries of compounds for drug discovery programs.[2] For instance, it has been used in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles.[4]
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Agrochemical Chemistry: This compound serves as a precursor for the synthesis of herbicides and fungicides, contributing to the development of more effective crop protection solutions.[1]
Caption: Logical workflow of applications.
Biological Activity and Signaling Pathways
While 3-Chloro-6-methoxypyridazine itself is primarily used as a synthetic intermediate, the derivatives synthesized from it have shown a range of biological activities. The core structure is a scaffold that, once functionalized, can interact with various biological targets. For example, some pyridazine derivatives have been investigated for their potential as anticancer agents by interfering with tubulin-microtubule systems.
The general workflow in drug discovery involves using 3-Chloro-6-methoxypyridazine to create a library of new chemical entities, which are then screened against various biological targets, including key nodes in cellular signaling pathways implicated in disease.
Caption: Conceptual role in targeting signaling pathways.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 3-Chloro-6-methoxypyridazine and for monitoring reaction progress.
Experimental Protocol: Reverse-Phase HPLC Analysis
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Column: A C18 reverse-phase column (e.g., Newcrom R1) is effective for separation.[3]
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Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer is typically employed.[3] For general purposes, an aqueous solution of phosphoric acid can be used.[3] For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]
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Detection: UV detection at a suitable wavelength (e.g., 215 nm) is commonly used.
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Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
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Column Temperature: The analysis is generally performed at a controlled room temperature (e.g., 35 °C).
Safety and Handling
3-Chloro-6-methoxypyridazine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
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GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
